Cas no 2228434-46-4 (2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol)

2-3-Nitro-5-(trifluoromethyl)phenylethane-1-thiol is a specialized organosulfur compound featuring a nitro and trifluoromethyl-substituted phenyl ring attached to an ethanethiol group. Its unique structure combines electron-withdrawing substituents with a reactive thiol moiety, making it valuable in synthetic chemistry, particularly for nucleophilic reactions and metal coordination. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group offers potential for further functionalization. This compound is suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and materials science, where precise electronic and steric properties are required. Its stability under controlled conditions ensures consistent performance in demanding chemical processes.
2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol structure
2228434-46-4 structure
Product Name:2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol
CAS No:2228434-46-4
MF:C9H8F3NO2S
MW:251.225531578064
CID:6289730
PubChem ID:165630260
Update Time:2025-05-22

2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol
    • EN300-1962376
    • 2228434-46-4
    • 2-[3-nitro-5-(trifluoromethyl)phenyl]ethane-1-thiol
    • Inchi: 1S/C9H8F3NO2S/c10-9(11,12)7-3-6(1-2-16)4-8(5-7)13(14)15/h3-5,16H,1-2H2
    • InChI Key: RHZGJILAXYDPKR-UHFFFAOYSA-N
    • SMILES: SCCC1C=C(C=C(C(F)(F)F)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 251.02278416g/mol
  • Monoisotopic Mass: 251.02278416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 46.8Ų

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Additional information on 2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol

2-3-Nitro-5-(Trifluoromethyl)Phenylethane-1-Thiol: A Comprehensive Overview

The compound 2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol, also known by its CAS number 2228434-46-4, is a highly specialized organic compound with unique structural and chemical properties. This compound has garnered significant attention in the fields of materials science, pharmacology, and environmental chemistry due to its potential applications and intriguing reactivity. Recent studies have shed light on its synthesis, characterization, and potential uses, making it a subject of interest for both academic and industrial researchers.

The molecular structure of 2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol comprises a phenyl ring substituted with nitro and trifluoromethyl groups, along with a thiol functional group. The presence of these substituents imparts distinctive electronic and steric effects, which influence the compound's reactivity and stability. The nitro group, being a strong electron-withdrawing group, enhances the electrophilic nature of the aromatic ring, while the trifluoromethyl group introduces both electron-withdrawing effects and steric hindrance. The thiol group (-SH) at the ethane position further contributes to the compound's reactivity, particularly in nucleophilic substitution and redox reactions.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol. Researchers have employed various strategies, including nucleophilic aromatic substitution, coupling reactions, and multi-component synthesis, to construct this compound. For instance, a study published in 2023 demonstrated a novel approach utilizing palladium-catalyzed cross-coupling reactions to synthesize this compound with high yield and purity. Such methods not only highlight the versatility of modern synthetic techniques but also pave the way for large-scale production of this compound for industrial applications.

The unique combination of functional groups in 2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol makes it an attractive candidate for various applications. In materials science, this compound has been explored as a precursor for advanced polymers and coatings due to its ability to form stable sulfur-based bonds. Additionally, its thiol group enables it to participate in click chemistry reactions, which are widely used in drug discovery and materials synthesis. Recent studies have also investigated its potential as a building block for constructing bioactive molecules with anti-inflammatory and antioxidant properties.

In pharmacology, 2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol has shown promise as a lead compound for developing novel therapeutic agents. Its ability to modulate key biological pathways, such as those involved in inflammation and oxidative stress, has been extensively studied. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Furthermore, its trifluoromethyl group enhances metabolic stability, making it an ideal candidate for drug development.

The environmental impact of 2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol is another area of active research. Given its complex structure and functional groups, understanding its degradation pathways and environmental fate is crucial for assessing its safety and sustainability. Recent investigations have revealed that this compound undergoes rapid hydrolysis under acidic conditions, leading to the formation of less hazardous byproducts. These findings underscore the importance of sustainable practices in handling such compounds during industrial processes.

In conclusion, 2-3-nitro-5-(trifluoromethyl)phenylethane-1-thiol is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for researchers in materials science, pharmacology, and environmental chemistry. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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